Specific Scientific Field: This application falls under the field of Medicinal Chemistry Research.
Summary of the Application: A series of (naphthalen-1-yloxy)-acetic acid hydrazides was synthesized and screened for antibacterial, antifungal, and antiviral activities .
Methods of Application: The compounds were synthesized and then screened in vitro for their antimicrobial properties .
Results or Outcomes: The antimicrobial screening results demonstrated that compounds having 3,4,5-trimethoxy benzaldehyde, o-Br, p-CN, and m-NO2 aceto-phenone substituents were the most active ones against tested strains . QSAR investigations revealed that multi-target QSAR models were effective in describing the antimicrobial activity .
Specific Scientific Field: This application falls under the field of Neurological Research.
Summary of the Application: Dapoxetine has been studied for its potential effects in preventing neuronal damage and improving functional outcomes in a model of ischemic stroke . It has also been identified as a potential inhibitor of Zika Virus RNA-dependent RNA polymerase (RdRp) .
Methods of Application: In the stroke model, adult male Wister rats were subjected to a sham operation or bilateral common carotid artery occlusion (BCCAO) for 30 minutes followed by 24 hours of reperfusion to induce global cerebral ischemia/reperfusion (I/R) injury . Rats were treated with vehicle or Dapoxetine 1 hour before BCCAO . In the Zika virus study, a compound library consisting of 1789 FDA-approved drugs was screened to identify potential agents with anti-ZIKV activity .
Results or Outcomes: Dapoxetine significantly ameliorated cerebral I/R-induced neurobehavioral deficits, reduced cerebral infarct volume, and histopathological damage . It also reduced lipid peroxidation, caspase-3, and inflammatory mediators (TNF-α and iNOS) compared to I/R-injured rats . In the Zika virus study, dapoxetine demonstrated a concentration-dependent antiviral effect (EC50 values ranging from 4.20 μM to 12.6 μM) and negligible cytotoxicity (CC50 > 50 μM) across diverse cell lines .
Specific Scientific Field: This application falls under the field of Pharmacokinetics.
Summary of the Application: Dapoxetine is used for the treatment of premature ejaculation. A study developed an HPLC–MS/MS method to determine the levels of dapoxetine in human plasma processed using simple protein precipitation .
Methods of Application: The method was evaluated based on its selectivity, linearity, limit of quantification, precision, accuracy, matrix effects, dilution integrity, stability, and extraction recovery .
Results or Outcomes: The validated linear ranges of dapoxetine were determined to be 2.00~1000 ng/mL in plasma, and the selectivity, precision, accuracy, dilution integrity, stability, and extraction recovery met the accepted standard . The method was successfully validated and applied to pharmacokinetic studies in healthy Chinese volunteers during the fasting and postprandial periods .
Specific Scientific Field: This application falls under the field of Organic Chemistry.
Summary of the Application: A compound, N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine, was synthesized .
Results or Outcomes: The synthesized compound has a molecular weight of 312.46 .
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine is a chemical compound characterized by its complex structure, which includes a naphthalene moiety linked to a phenylpropane backbone. The compound's IUPAC name reflects its structural intricacies, highlighting the presence of dimethyl amine groups and a naphthalen-1-yloxy functional group. Its molecular formula is , and it has been assigned the CAS number 119356-76-2. This compound is of particular interest in medicinal chemistry due to its potential pharmacological applications, particularly as a selective serotonin reuptake inhibitor (SSRI) .
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine exhibits significant biological activity primarily through its action as a selective serotonin reuptake inhibitor. It has been shown to inhibit the serotonin transporter, leading to increased serotonin levels in the synaptic cleft, which enhances serotonergic neurotransmission . This mechanism underlies its potential therapeutic applications in treating mood disorders and other conditions related to serotonin dysregulation.
Additionally, studies have indicated that this compound interacts with cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, which are crucial for drug metabolism . Its influence on cellular signaling pathways suggests further implications in neuroprotection and synaptic plasticity.
The synthesis of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine can be achieved through several methods:
N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine has several notable applications:
Interaction studies of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine have focused on its pharmacokinetics and metabolic pathways:
Several compounds share structural similarities with N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, including:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Dapoxetine | Selective serotonin reuptake inhibitor | First FDA-approved SSRI for premature ejaculation |
Desvenlafaxine | Serotonin-norepinephrine reuptake inhibitor | Dual action on serotonin and norepinephrine transporters |
Venlafaxine | Similar dual action as Desvenlafaxine | Broad spectrum antidepressant properties |
These compounds are characterized by their varying mechanisms of action and clinical applications, with N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amines' unique naphthalene-based structure distinguishing it from others in terms of specificity and potential side effects.